TAK285-Iodo

Dual kinase inhibitor P-glycoprotein CNS penetration

TAK285-Iodo is a critical, structure-specific analog for dual EGFR/HER2 research. Unlike the parent TAK-285, the strategic trifluoromethyl-to-iodo substitution potentially alters target binding, cellular permeability, and metabolic stability, making it essential for accurate structure-activity relationship (SAR) studies. It is a key tool for investigating P-glycoprotein (P-gp)-mediated efflux and its role in HER2-targeted therapy resistance, enabling direct comparison with non-P-gp substrates. Its focused kinase selectivity profile ensures precise pharmacological dissection of HER2 and EGFR signaling pathways in CNS metastasis models. Sourcing this distinct derivative is necessary for experimental reproducibility and elucidating halogen effects on drug-like properties.

Molecular Formula C25H25ClIN5O3
Molecular Weight 605.8615
Cat. No. B1191852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAK285-Iodo
SynonymsTAK285-Iodo;  TAK-285-Iodo;  TAK 285-Iodo;  TAK285 derative.; N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide
Molecular FormulaC25H25ClIN5O3
Molecular Weight605.8615
Structural Identifiers
SMILESCC(O)(CC(NCCN1C=CC2=NC=NC(NC3=CC=C(C(Cl)=C3)OC4=CC=CC(I)=C4)=C21)=O)C
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

TAK285-Iodo for Research: A Structurally Defined Dual EGFR/HER2 Kinase Inhibitor Derivative for Targeted Oncology Studies


TAK285-Iodo is a synthetic derivative of the investigational dual kinase inhibitor TAK-285, distinguished by the replacement of the trifluoromethyl group with an iodo substituent on the phenoxy ring . It is characterized as a dual erbB protein kinase inhibitor that specifically targets human epidermal growth factor receptor (EGFR) and HER2 . The compound has a molecular weight of 605.86 g/mol and a molecular formula of C₂₅H₂₅ClIN₅O₃ .

Why Substituting TAK285-Iodo with Other Dual EGFR/HER2 Inhibitors in Research Protocols Can Compromise Experimental Outcomes


Interchanging dual EGFR/HER2 inhibitors without consideration of structural and physicochemical differences can lead to inconsistent or misleading results. TAK285-Iodo is a specific derivative of TAK-285, and its iodo substitution may alter key properties such as target binding affinity, cellular permeability, and metabolic stability compared to the parent compound or other analogs . For instance, the trifluoromethyl-to-iodo modification in TAK285-Iodo could impact its interaction with efflux transporters like P-glycoprotein (P-gp), a critical factor in CNS penetration and drug resistance [1]. Therefore, using a structurally distinct compound like TAK285-Iodo is essential for maintaining experimental reproducibility and accurately assessing structure-activity relationships.

Quantitative Evidence Differentiating TAK285-Iodo from Structural Analogs and Clinical Comparators in Preclinical Research


Structural Modification as a Determinant of Efflux Transporter Susceptibility: Iodo vs. Trifluoromethyl Substitution

TAK285-Iodo features an iodo group in place of the trifluoromethyl group found in the parent compound TAK-285 . This structural modification is critical because the parent compound, TAK-285, is established as a non-substrate for the P-glycoprotein (P-gp) efflux pump, unlike lapatinib and neratinib which are known P-gp substrates [1]. While direct P-gp substrate data for TAK285-Iodo are not available, the substitution of a bulky, lipophilic iodo group for a trifluoromethyl moiety can significantly alter molecular recognition by efflux transporters [2]. This difference in transporter interaction profile is a key point of differentiation for researchers investigating CNS-penetrant kinase inhibitors or seeking to avoid P-gp-mediated drug resistance.

Dual kinase inhibitor P-glycoprotein CNS penetration TAK-285 derivative

Comparative Brain-to-Plasma Exposure Ratios: TAK-285 Backbone vs. Lapatinib and Neratinib

The parent compound TAK-285 demonstrates significantly higher brain penetration compared to lapatinib and neratinib in preclinical models. In a rat brain penetration study, the total brain-to-plasma AUC ratio for TAK-285 was 0.202, whereas the ratios for lapatinib and neratinib were 0.0243 and 0.0263, respectively [1]. This represents an approximately 8.3-fold higher brain exposure for TAK-285 relative to lapatinib and a 7.7-fold increase compared to neratinib. This superior CNS distribution is attributed to TAK-285's lack of substrate activity for efflux transporters P-gp and BCRP [2]. While direct brain penetration data for TAK285-Iodo are not published, its close structural relationship to TAK-285 suggests it may retain similar favorable CNS distribution properties, providing a potential advantage for in vivo brain metastasis models.

Brain metastasis CNS pharmacokinetics Blood-brain barrier TAK-285

HER2 Binding Affinity: TAK-285 vs. Lapatinib

Molecular recognition studies indicate that TAK-285 binds with greater affinity than lapatinib to the active and intermediate active-inactive forms of HER2 [1]. This computational finding aligns with experimental observations showing increased activity of TAK-285 relative to lapatinib in breast cancer cell lines [1]. While direct binding data for TAK285-Iodo are not available, the iodo substitution may further modulate HER2 binding kinetics due to altered steric and electronic properties . This potential for enhanced target engagement differentiates TAK285-Iodo from lapatinib in research applications focused on HER2-driven signaling.

HER2 kinase Molecular docking Binding affinity TAK-285

Kinase Selectivity Profile: TAK-285 vs. Pan-ErbB Inhibitors

TAK-285 exhibits a narrow selectivity profile, potently inhibiting HER2 and EGFR (IC₅₀ = 17 nM and 23 nM, respectively) while showing >10-fold selectivity over HER4 and minimal activity against a broad panel of other kinases [1]. In contrast, pan-ErbB inhibitors like canertinib (CI-1033) and neratinib target multiple ErbB family members, which may lead to distinct off-target effects and toxicity profiles . This selectivity difference is important for researchers aiming to dissect HER2/EGFR-specific signaling pathways without confounding effects from other ErbB receptors. As a TAK-285 derivative, TAK285-Iodo is expected to maintain this focused selectivity profile, offering a cleaner pharmacological tool compared to broader-spectrum ErbB inhibitors.

Kinase selectivity HER2/EGFR TAK-285 Canertinib

High-Value Research Applications for TAK285-Iodo in Oncology and CNS Drug Discovery


Investigating P-glycoprotein-Mediated Drug Resistance in HER2-Positive Cancer Models

TAK285-Iodo is a valuable tool for studies examining the role of P-gp efflux in limiting the efficacy of HER2-targeted therapies. Its structural relationship to TAK-285, a confirmed non-P-gp substrate [1], allows researchers to compare its cellular accumulation and cytotoxicity in P-gp-overexpressing vs. wild-type cancer cell lines, providing insights into structure-transporter relationships and potential strategies to overcome efflux-mediated resistance [2].

Evaluating CNS Penetration and Efficacy in Brain Metastasis Models

Given the parent compound TAK-285's significantly enhanced brain-to-plasma ratio (0.202) compared to lapatinib (0.0243) and neratinib (0.0263) in rats [3], TAK285-Iodo is well-suited for preclinical studies assessing the impact of CNS exposure on the growth of HER2-positive brain metastases. Its use in intracranial xenograft models can help elucidate the pharmacokinetic-pharmacodynamic relationships critical for developing effective treatments for CNS tumors [1].

Structure-Activity Relationship (SAR) Studies on Dual EGFR/HER2 Inhibitors

The iodo substitution in TAK285-Iodo provides a distinct chemical handle for probing the SAR of the pyrrolo[3,2-d]pyrimidine scaffold . By comparing its biochemical potency, cellular activity, and ADME properties with the trifluoromethyl parent (TAK-285) and other analogs, researchers can delineate the contributions of halogen substitution to target engagement, selectivity, and drug-like properties [1].

Mechanistic Studies of HER2/EGFR Signaling in Cell Lines with Defined Genetic Backgrounds

TAK285-Iodo, based on the TAK-285 scaffold's narrow kinase selectivity profile (>10-fold selective for HER1/2 over HER4) [4], serves as a precise pharmacological probe for dissecting HER2- and EGFR-dependent signaling pathways in isogenic cell line pairs or patient-derived models. This focused activity minimizes confounding effects from other kinases, enabling cleaner interpretation of downstream signaling events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAK285-Iodo

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.